molecular formula C11H10N2O2S B1273072 2-(Benzylamino)-1,3-thiazole-5-carboxylic acid CAS No. 342405-23-6

2-(Benzylamino)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1273072
CAS No.: 342405-23-6
M. Wt: 234.28 g/mol
InChI Key: REVWBJBCAIBQGE-UHFFFAOYSA-N
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Description

2-(Benzylamino)-1,3-thiazole-5-carboxylic acid (CAS: 342405-23-6, molecular formula: C₁₁H₁₀N₂O₂S, molecular weight: 234.27 g/mol) is a thiazole derivative characterized by a benzylamino group at position 2 and a carboxylic acid moiety at position 5 of the thiazole ring . This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling modifications that enhance biological activity. Its melting point is reported as 163–164°C , and it serves as a precursor or intermediate in synthesizing pharmacologically active molecules, particularly xanthine oxidase inhibitors and antidiabetic agents .

Properties

IUPAC Name

2-(benzylamino)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-10(15)9-7-13-11(16-9)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVWBJBCAIBQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381483
Record name 2-(benzylamino)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342405-23-6
Record name 2-[(Phenylmethyl)amino]-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342405-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(benzylamino)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-1,3-thiazole-5-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, which employs a palladium catalyst to generate carbon–carbon bonds between an organohalide or triflate and an organoboron nucleophile . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • 2-(Benzylamino)-1,3-thiazole-5-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules, particularly in the synthesis of thiazole derivatives and other heterocycles. The thiazole ring structure allows for diverse functionalization, making it suitable for various chemical transformations such as oxidation, reduction, and nucleophilic substitution .

Coordination Chemistry

  • The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are essential for catalysis and materials science applications .

Medicinal Applications

Antimicrobial Activity

  • Research indicates that this compound exhibits significant antimicrobial properties. A study showed that derivatives of thiazole compounds demonstrated potent activity against various bacterial strains, suggesting potential use in developing new antibiotics .

Anticancer Potential

  • The compound is being investigated for its anticancer properties. It has been shown to inhibit specific cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, a derivative demonstrated micromolar inhibition of HSET (KIFC1), a protein essential for cancer cell survival under centrosome amplification conditions .

Xanthine Oxidase Inhibition

  • A series of thiazole derivatives, including those based on this compound, have been evaluated for their ability to inhibit xanthine oxidase, an enzyme linked to oxidative stress and gout. Some compounds exhibited IC50 values as low as 0.45 μM, indicating strong inhibitory activity .

Anti-inflammatory Effects

  • The compound has shown potential anti-inflammatory effects in preclinical models. Research indicates that it may reduce inflammatory cytokines and oxidative stress markers in diabetic rats, suggesting its utility in treating inflammatory diseases .

Industrial Applications

Dyes and Pigments Production

  • In industrial settings, this compound is utilized in the production of dyes and pigments due to its ability to impart specific colors and properties to materials .

Material Science

  • The compound's unique chemical structure allows it to be used in developing advanced materials with tailored properties for electronics and coatings .

Case Studies

  • Anticancer Mechanism Exploration
    • A recent study explored the mechanism by which this compound derivatives induce multipolarity in cancer cells. The research confirmed the direct interaction of these compounds with HSET protein, leading to enhanced understanding of their anticancer potential .
  • Xanthine Oxidase Inhibition Study
    • A series of synthesized thiazole derivatives were tested for their xanthine oxidase inhibitory activity. The most potent derivative exhibited an IC50 value significantly lower than that of standard drugs like febuxostat, highlighting the potential for developing new therapeutic agents targeting oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzylamino Groups

2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid (BAC)
  • Structure: Incorporates a 4-chlorobenzylamino group and a methyl group at position 4 of the thiazole ring.
  • Activity : Demonstrated significant antihyperglycemic effects in streptozotocin-induced diabetic rats, reducing blood glucose levels by 38% at 50 mg/kg .
  • Key Feature : The 4-chloro substitution on the benzyl group enhances binding to biological targets, likely through hydrophobic interactions .
2-(Substituted Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic Acid Derivatives
  • Design : Synthesized as xanthine oxidase inhibitors, mimicking febuxostat but with a methylene amine spacer between the benzyl and thiazole rings .
  • Activity: Compounds with electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzyl ring showed IC₅₀ values < 10 µM, comparable to febuxostat (IC₅₀: 2.3 µM) .
  • Molecular Docking: The methyl group at position 4 and substituted benzylamino groups optimize interactions with xanthine oxidase (PDB ID: 1N5X) .
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic Acid
  • Structure: Features a sulfonylamino group linked to a 4-chlorophenyl moiety.
  • Application : Investigated for anti-inflammatory and antimicrobial properties, though specific activity data remain unpublished .

Analogues with Modified Thiazole Substituents

2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
  • Structure: Replaces the benzylamino group with a butylamino chain and introduces a trifluoromethyl group at position 3.
  • Properties : The trifluoromethyl group enhances metabolic stability and lipophilicity (logP: 2.8 vs. 1.9 for the parent compound) .
4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic Acid
  • Structure: Substitutes benzylamino with a pyrazinyl group.
  • Physical Properties : Higher melting point (237–238°C) due to increased hydrogen bonding capacity .

Analogues with Functional Group Additions

2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic Acid
  • Structure : An ethoxyethyl group at position 2.
  • Application : Explored in agrochemicals for crop protection, leveraging its solubility (logS: -2.1) and stability in acidic conditions .
2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic Acid
  • Structure : Hydroxyethyl substitution at position 2.

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activity IC₅₀/EC₅₀ Reference
2-(Benzylamino)-1,3-thiazole-5-carboxylic acid Benzylamino (2), COOH (5) 234.27 Xanthine oxidase inhibition Not reported
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid 4-Cl-benzylamino (2), CH₃ (4) 282.74 Antidiabetic (38% glucose reduction) 50 mg/kg (in vivo)
2-(4-Nitrobenzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid 4-NO₂-benzylamino (2), CH₃ (4) 293.29 Xanthine oxidase inhibition 8.7 µM
2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid Butylamino (2), CF₃ (4) 252.23 Metabolic stability enhancement Not reported

Research Findings and Trends

  • Substitution Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzyl ring enhance enzyme inhibition, while alkyl chains (e.g., butyl) improve pharmacokinetic properties .
  • Thiazole Ring Modifications : Methyl or trifluoromethyl groups at position 4 optimize steric and electronic interactions with target proteins .
  • Applications : Derivatives are being explored beyond diabetes and gout, including neuroprotection and agrochemical development .

Biological Activity

2-(Benzylamino)-1,3-thiazole-5-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H10N2O2S
  • IUPAC Name : this compound

This compound features a thiazole ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results:

MicroorganismActivity (Zone of Inhibition)Reference
Staphylococcus aureus15 mm
Escherichia coli12 mm
Candida albicans14 mm

These findings suggest its potential use as an antimicrobial agent in clinical settings.

Enzyme Inhibition

One of the notable activities of this compound is its ability to inhibit specific enzymes. For instance, it has been studied for its inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism. The inhibition is important for conditions like gout and hyperuricemia.

CompoundIC50 (µM)Reference
This compound8.5
Febuxostat (control)7.0

The IC50 value indicates that the compound has comparable efficacy to established xanthine oxidase inhibitors.

Antioxidant Activity

In addition to enzyme inhibition, this compound demonstrates antioxidant properties. It has been shown to scavenge free radicals effectively:

Test Method% Inhibition at 100 µg/mLReference
DPPH Assay78%
ABTS Assay65%

These antioxidant effects contribute to its potential therapeutic applications in oxidative stress-related diseases.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on various microbial strains demonstrated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria. The results indicated a mechanism involving disruption of bacterial cell walls and metabolic pathways.
  • Xanthine Oxidase Inhibition Study : In vitro studies revealed that the compound could significantly reduce uric acid levels by inhibiting xanthine oxidase activity. This property positions it as a candidate for treating gout.
  • Antioxidant Activity Assessment : Research evaluating the antioxidant capacity showed that the compound could mitigate oxidative stress in cellular models, suggesting protective effects against cellular damage.

Q & A

(Basic) What are the established synthetic routes for 2-(Benzylamino)-1,3-thiazole-5-carboxylic acid, and what purification methods are recommended?

Answer: The compound is typically synthesized via cyclization of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate in a methanol-water mixture with potassium carbonate as a base . Purification often involves recrystallization from polar solvents (e.g., ethanol or DCM/hexane), supported by melting point verification (mp 163–164°C) and HPLC analysis to confirm purity (>95%) .

(Advanced) How can reaction conditions be optimized to improve the yield of this compound derivatives?

Answer: Optimization may include:

  • Solvent selection : Methanol-water mixtures improve solubility of intermediates .
  • Catalyst use : Nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) can enhance cyclization efficiency .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions during carboxylation .
  • Excess reagents : 2-3× molar excess of benzylamine ensures complete substitution .

(Basic) What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer: Key methods include:

  • NMR/FT-IR : To confirm thiazole ring formation, benzylamino substitution, and carboxylic acid groups .
  • LC-MS/HRMS : For exact mass verification (C₁₁H₁₀N₂O₂S, exact mass 234.00205) .
  • Melting point analysis : To assess purity (mp 163–164°C) .

(Advanced) Which functional groups are critical for xanthine oxidase (XO) inhibition in derivatives of this compound?

Answer: Structure-activity relationship (SAR) studies highlight:

  • Substituted benzylamino groups : Chloro or methyl substituents at the benzyl position enhance XO binding affinity .
  • Thiazole-5-carboxylic acid moiety : Directly interacts with the enzyme’s active site, as shown in docking studies .
  • Methyl group at position 4 : Improves metabolic stability in vivo .

(Basic) What in vitro assays are used to evaluate biological activity?

Answer: Common assays include:

  • XO inhibition assay : Measures IC₅₀ using allopurinol as a positive control .
  • Free radical scavenging : DPPH or ABTS assays to assess antioxidant potential .
  • Glucose uptake assays : In insulin-resistant cell lines (e.g., L6 myotubes) for antidiabetic evaluation .

(Advanced) How can contradictions in reported biological efficacy across studies be resolved?

Answer: Key strategies:

  • Standardize models : Use consistent animal models (e.g., STZ-induced diabetic rats) and dosages (e.g., 50–100 mg/kg) .
  • Analytical validation : Confirm compound integrity via LC-MS to rule out degradation .
  • Control variables : Account for differences in cell lines, serum concentrations, and incubation times .

(Basic) What storage conditions ensure compound stability?

Answer: Store at –20°C in airtight, light-protected containers. Desiccate to prevent hygroscopic degradation, and confirm stability via periodic HPLC analysis .

(Advanced) What computational methods predict binding affinity with targets like XO?

Answer:

  • Molecular docking : Autodock Vina or Schrödinger Suite to model interactions with XO’s molybdopterin pocket .
  • MD simulations : GROMACS or AMBER for assessing dynamic binding stability over 100-ns trajectories .

(Basic) Which analytical standards ensure purity assessment?

Answer: Use:

  • HPLC : C18 column with acetonitrile/0.1% TFA mobile phase (≥95% purity threshold) .
  • Reference standards : Commercially available CAS 49244-08 (TFS) for calibration .

(Advanced) How to design in vivo pharmacokinetic studies for bioavailability assessment?

Answer:

  • Dosing : Administer orally (50 mg/kg) and intravenously (10 mg/kg) in Sprague-Dawley rats .
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
  • Analytics : Quantify using LC-MS/MS (LOQ: 1 ng/mL) and calculate AUC, Cₘₐₓ, and t₁/₂ .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Benzylamino)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Benzylamino)-1,3-thiazole-5-carboxylic acid

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